molecular formula C18H14BrFN2O4 B3545121 (5E)-5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}imidazolidine-2,4-dione

(5E)-5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}imidazolidine-2,4-dione

Cat. No.: B3545121
M. Wt: 421.2 g/mol
InChI Key: WBLICAZZASETCL-VGOFMYFVSA-N
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Description

(5E)-5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a fluorobenzyl group, and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the following steps:

    Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting urea with an appropriate aldehyde under acidic conditions.

    Introduction of the bromine atom: Bromination of the aromatic ring is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the fluorobenzyl group: This step involves the reaction of the brominated intermediate with 2-fluorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine and fluorine positions, using reagents like sodium methoxide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Palladium(II) acetate: A chemical compound used as a catalyst in organic reactions.

    Dichloroaniline: An aniline derivative with two chlorine atoms.

Uniqueness

(5E)-5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(5E)-5-[[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2O4/c1-25-15-8-10(7-14-17(23)22-18(24)21-14)6-12(19)16(15)26-9-11-4-2-3-5-13(11)20/h2-8H,9H2,1H3,(H2,21,22,23,24)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLICAZZASETCL-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)Br)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)Br)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}imidazolidine-2,4-dione

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